BenchChemオンラインストアへようこそ!

Levetimide C-11

Muscarinic M2 receptor Binding affinity Stereoselectivity

Levetimide C-11 (CAS 115216-90-5) is the carbon-11 radiolabeled form of the (R)-enantiomer of benzetimide, a pharmacologically inactive stereoisomer of the potent muscarinic acetylcholine receptor (mAChR) antagonist dexetimide. As a PET radiotracer, [11C]levetimide is specifically designed and validated for the in vivo assessment of non-specific binding, serving as an essential control for its active enantiomer [11C]dexetimide in quantitative PET studies of mAChR distribution in the living human brain.

Molecular Formula C2211CH26N2O2
Molecular Weight 361.5 g/mol
CAS No. 115216-90-5
Cat. No. B1674942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevetimide C-11
CAS115216-90-5
SynonymsLevetimide C-11;  Benzetimide C-11, (R)-;  [11C]levetimide; 
Molecular FormulaC2211CH26N2O2
Molecular Weight361.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4
InChIInChI=1S/C23H26N2O2/c26-21-11-14-23(22(27)24-21,19-9-5-2-6-10-19)20-12-15-25(16-13-20)17-18-7-3-1-4-8-18/h1-10,20H,11-17H2,(H,24,26,27)/t23-/m0/s1/i17-1
InChIKeyLQQIVYSCPWCSSD-URGYHRGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Levetimide C-11 (CAS 115216-90-5): A Carbon-11 Labeled Enantiomer for Quantitative Non-Specific Binding Correction in Muscarinic Receptor PET Imaging


Levetimide C-11 (CAS 115216-90-5) is the carbon-11 radiolabeled form of the (R)-enantiomer of benzetimide, a pharmacologically inactive stereoisomer of the potent muscarinic acetylcholine receptor (mAChR) antagonist dexetimide [1]. As a PET radiotracer, [11C]levetimide is specifically designed and validated for the in vivo assessment of non-specific binding, serving as an essential control for its active enantiomer [11C]dexetimide in quantitative PET studies of mAChR distribution in the living human brain [1][2]. Unlike other mAChR PET ligands such as [11C]NMPB or [18F]FP-TZTP, which require reference tissue models for non-specific binding estimation, the [11C]dexetimide/[11C]levetimide paired-enantiomer approach provides a direct, experimentally measured correction for non-displaceable tracer retention [2][3].

Why Generic mAChR PET Ligands Cannot Substitute for Levetimide C-11 in Quantitative Receptor Occupancy Studies


In quantitative PET imaging of muscarinic receptors, accurate estimation of specific binding requires precise separation of receptor-bound from non-displaceable tracer signal. Commonly used mAChR PET tracers such as [11C]NMPB or [18F]FP-TZTP rely on a reference region (e.g., cerebellum) to approximate non-specific binding, an approach that introduces potential bias when receptor density in the reference region is not truly negligible or when disease states alter non-specific binding [1]. [11C]Levetimide provides a fundamentally different solution: as the pharmacologically inactive enantiomer of [11C]dexetimide, it shares identical physicochemical properties (molecular weight, lipophilicity, plasma protein binding) with the active tracer, yet exhibits >10,000-fold lower affinity for mAChRs [2][3]. This enables direct, paired-subject measurement of non-displaceable kinetics without assumptions about regional receptor density, a capability that no single generic mAChR PET ligand can replicate [3].

Levetimide C-11 Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Closest Analogs


Muscarinic M2 Receptor Binding Affinity: [11C]Levetimide vs [11C]Dexetimide — A >13,000-Fold Selectivity Gap Defines Functional Inactivity

At the human muscarinic acetylcholine M2 receptor, the pharmacologically active enantiomer dexetimide displays a Ki of 0.65 nM, whereas levetimide exhibits a Ki of 9,060 nM, representing a greater than 13,900-fold difference in binding affinity [1]. This stereoselective affinity gap, independently corroborated at rat cochlear M2 receptors where dexetimide Ki = 0.4 nM and levetimide Ki = 6,500 nM (ratio = 16,250), and at bovine aortic endothelial mAChRs where dexetimide Ki = 0.63 nM and levetimide Ki = 3,200 nM (ratio ≈ 5,000), confirms that [11C]levetimide lacks the molecular recognition required for specific mAChR binding at tracer concentrations [2][3].

Muscarinic M2 receptor Binding affinity Stereoselectivity PET tracer validation

In Vivo Brain Retention and Stereospecific Displacement: [3H]Levetimide Does Not Accumulate in mAChR-Rich Regions Unlike [3H]Dexetimide

In vivo labeling studies in rat brain demonstrate that [3H]dexetimide specifically labels muscarinic receptors in striatum and cerebral cortex, exhibiting saturable, high-affinity binding and stereospecific displacement by unlabeled antagonists. In contrast, [3H]levetimide, injected under identical conditions, shows no preferential uptake in mAChR-rich brain regions and no stereospecific displacement, with its homogeneous distribution pattern being indistinguishable from that of a true non-specific binding tracer [1]. The rate of uptake and washout of levetimide is considerably faster than that of dexetimide at equimolar concentrations in isolated tissue preparations, with tissue-to-medium ratios (T/M) declining from approximately 50 for the active enantiomer to near-unity for levetimide at equilibrium [2].

In vivo brain distribution Stereospecific displacement Non-specific binding Subcellular localization

Functional Antagonism (pA₂): Dexetimide is >6,000-Fold More Potent Than Levetimide at Native Muscarinic Receptors

In functional pharmacological assays using isolated guinea-pig atria, the antagonistic potency of dexetimide (pA₂ = 9.82) was found to be over 6,000 times higher than that of levetimide (pA₂ = 6.0) for the blockade of acetylcholine-induced responses [1]. This functional potency ratio, derived from Schild analysis of concentration-response curves, closely parallels the binding affinity differential and independently confirms that levetimide is essentially devoid of pharmacologically meaningful mAChR antagonist activity at experimentally relevant concentrations [1]. In porcine coronary artery, dexetimide was approximately 2,000 times as potent as levetimide in competing for (-)-[3H]QNB binding sites, and the binding potencies (pKi) correlated well with functional pA₂ values for the antagonism of acetylcholine-induced contraction [2].

Functional pharmacology pA2 Guinea-pig atria Antimuscarinic potency

Bmax Determination: 4-[76Br]Bromolevetimide Exhibits Negligible Specific Binding (Bmax <0.07 pmol/mg) Versus 3.7 pmol/mg for the Active Enantiomer

Saturation binding experiments on rat cortical membranes using the bromine-76 labeled enantiomers directly quantified the total receptor density accessible to each tracer. 4-[76Br]Bromodexetimide saturated a single class of high-affinity binding sites with a Bmax of 3.7 ± 0.2 pmol/mg protein and a Kd of 1.9 ± 0.3 nM, whereas 4-[76Br]bromolevetimide showed negligible saturable binding with Bmax <0.07 pmol/mg protein — a greater than 53-fold difference [1]. In vivo PET studies in primates confirmed these findings: [76Br]bromodexetimide showed preferential accumulation in cortex and striatum that was displaceable to cerebellar levels by unlabeled dexetimide, while 4-[76Br]bromolevetimide showed no specific uptake, with cortical and striatal radioactivity concentrations equivalent to cerebellum [1].

Bmax Saturation binding 76Br-labeled enantiomers Rat cortex membranes

Sigma-1 Receptor Affinity: [11C]Levetimide Displays 8.6-Fold Higher Affinity Than [11C]Dexetimide at [3H](+)Pentazocine-Defined Sites — A Secondary Pharmacological Differentiation

At sigma recognition sites labeled by [3H](+)pentazocine, the stereoselectivity relationship inverts relative to mAChRs: levetimide is a potent and stereoselective inhibitor with a Ki of 2.2 nM, whereas dexetimide is approximately 9-fold less potent (Ki = 19 nM) [1]. At [3H]1,3-di(2-tolyl)guanidine (DTG)-defined sigma sites, both enantiomers inhibit binding potently but without stereoselectivity (levetimide Ki = 103 nM; dexetimide Ki = 65 nM) [1]. This sigma-1 activity profile demonstrates that [11C]levetimide is not biologically inert at all recognition sites, a property that must be accounted for when interpreting total non-displaceable signal, but one that also positions the compound as a potential tool for investigating sigma receptor subtypes [1].

Sigma-1 receptor Pentazocine binding Off-target pharmacology Stereoselectivity inversion

Paired-Enantiomer Synthesis and Quality Control: [11C]Levetimide and [11C]Dexetimide Share Identical Precursor Chemistry and Synthesis Time (~32 min) for Matched Specific Activity

[11C]Levetimide and [11C]dexetimide are synthesized via an identical one-step N-alkylation using [α-11C]benzyl iodide with the corresponding nor-benzyl precursor, with both syntheses completed in approximately 32 minutes from end-of-bombardment [1]. This shared synthetic route, purification protocol (semi-preparative HPLC), and quality control workflow ensures that both enantiomers are produced with matched radiochemical purity, specific activity, and chemical identity — a matched-pair production advantage not available with any non-enantiomeric mAChR PET tracer pair [1]. The synthesis, purification, characterization, and determination of specific activity for both tracers have been fully described and validated [1].

Radiochemical synthesis Specific activity Quality control Carbon-11 labeling

Optimal Application Scenarios for Levetimide C-11 in Translational PET Research and Radiopharmaceutical Development


Paired-Enantiomer Quantitative PET for Absolute mAChR Density (Bmax) Measurement in Human Brain

The single most validated application of [11C]levetimide is as the pharmacologically inactive matched-pair control in a two-scan protocol with [11C]dexetimide to calculate specific mAChR binding by direct subtraction of non-displaceable signal [1][2]. Unlike the cerebellum-reference method used for [11C]NMPB, which assumes zero specific binding in the reference region, the paired-enantiomer approach directly measures non-specific binding in every brain region, enabling absolute Bmax estimation without anatomical assumptions [2]. This is particularly critical in neurodegenerative disease studies (Alzheimer's disease, Huntington's chorea) where post-mortem evidence suggests mAChR losses and where disease-related changes in non-specific binding could confound reference-tissue models [1].

Validation of Novel mAChR PET Tracers Using Levetimide C-11 as the Non-Specific Binding Gold Standard

For radiopharmaceutical development programs seeking to validate new mAChR PET ligands, [11C]levetimide provides an established benchmark for quantifying the non-specific binding component against which candidate tracer performance can be evaluated [3]. The >10,000-fold affinity gap and the in vivo confirmation of absent specific retention (Bmax <0.07 pmol/mg for the brominated analog) make the levetimide scaffold a well-characterized negative control that can be used to assess the specific-to-non-specific binding ratio of any new mAChR radioligand [3][4].

Sigma-1 Receptor PET Studies Using [11C]Levetimide as a Lead Radioligand Scaffold

Based on its potent and stereoselective inhibition of [3H](+)pentazocine binding at sigma-1 sites (Ki = 2.2 nM, 8.6-fold more potent than dexetimide), [11C]levetimide or its structural analogs could be explored as a lead scaffold for developing sigma-1-selective PET radioligands [5]. The compound's ability to discriminate between sigma-1 ([3H](+)pentazocine) and sigma-2 ([3H]DTG) sites, coupled with its established brain penetration and radiosynthetic accessibility, positions it as a template for structure-activity relationship optimization toward sigma-1 imaging agents [5].

Myocardial mAChR Imaging with Matched-Pair Non-Specific Binding Correction

The stereospecific binding of benzetimide enantiomers to cardiac muscarinic receptors, demonstrated both in isolated guinea-pig atria (pA₂ dexetimide = 9.82 vs. levetimide = 6.0) and in vivo using PET in baboons, supports the application of a [11C]dexetimide/[11C]levetimide paired protocol for quantitative myocardial mAChR imaging [6][7]. This approach could enable absolute quantification of cardiac mAChR density in conditions such as heart failure, diabetic autonomic neuropathy, or drug-induced cardiotoxicity where receptor regulation is of interest [6].

Quote Request

Request a Quote for Levetimide C-11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.